N-(2,5-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide -

N-(2,5-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide

Catalog Number: EVT-3744898
CAS Number:
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While there isn't specific literature directly detailing the synthesis of N-(2,5-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide, a general synthetic approach can be proposed based on similar compounds and established synthetic methodologies [].

Applications
  • Antimicrobial Activity: The presence of a sulfonamide group, a common pharmacophore in antibacterial drugs, suggests that derivatives of this compound could be explored for potential antimicrobial activity [].
  • Anti-inflammatory Activity: Benzamide derivatives have been investigated for their anti-inflammatory properties []. Structural modifications of this compound might yield molecules with potential anti-inflammatory effects.
  • Anti-cancer Activity: Benzamide derivatives have shown promise as anticancer agents [][24]. Modifications of this compound could be explored for potential antitumor activity.

    Compound Description: This compound features a 2,4-dichlorobenzenesulfonamide moiety linked to a thiazole ring, which itself is substituted with a 2,5-dimethoxyphenyl group. Its crystal structure analysis confirms the presence of a single imino form, providing insights into tautomeric behavior. []

5-[3-(2,5-Dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide

    Compound Description: This compound showcases a complex structure featuring a 3,4-dimethoxyphenylbenzamide core, further decorated with a ureido linker connected to a 2,5-dimethoxy-4-methylsulfonylamino-benzyl moiety. It exhibits promising drug-like properties and is currently under investigation for its potential as a novel type-II diabetes drug. []

N-((3,4-Dimethoxyphenyl)(2,5-dioxopyrrolidin-1-yl)methyl)benzamide

    Compound Description: This compound, a Mannich base, features a benzamide core linked to a 3,4-dimethoxyphenyl group via a (2,5-dioxopyrrolidin-1-yl)methyl bridge. It demonstrates good antifungal activity. []

(S)-N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3α-yl)-4-amino-5-chloro-2-(1-methyl-2-butynyloxy)[carbonyl-14C]benzamide monohydrochloride (¹⁴C-E3620)

    Compound Description: This radiolabeled compound, ¹⁴C-E3620, is a potent antagonist of 5-HT₃ receptors and a potent agonist of 5-HT₄ receptors. Its synthesis utilizes (S)-5-chloro-4-(2,5-dimethylpyrrol-1-yl)-2-(1-methyl-2-butynyloxy)[carboxy-¹⁴C]benzoic acid as the labeled starting material. []

    Compound Description: This compound is a thiourea derivative featuring a 5-chloro-2,4-dimethoxyphenyl group attached to the thiourea moiety. It demonstrates inhibitory activity against HSV-1 replication, particularly in the late stages of viral DNA cleavage and packaging. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (15)

    Compound Description: This compound, incorporating a 3,4-dimethoxyphenylethylamine moiety, exhibits significant antiulcer activity in a rat model of water-immersion stress-induced gastric ulceration. Further modifications of this compound, particularly the introduction of a carbamoyl group at the 2- or 3-position of the phenylamino part, led to the development of orally active antiulcer agents. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

    Compound Description: This complex compound represents a novel 1,3,4-oxadiazole derivative synthesized and characterized for its potential antimicrobial properties. []

2-Amino-N-(2,3,4,5-tetrahydro-2,5-dioxo1H-l-benzazepin-3-yl)benzamide (III)

    Compound Description: This compound represents a cyclic derivative of N-acyl kynurenines and possesses a 1-benzazepine-2,5-dione core structure linked to a benzamide moiety. []

    Compound Description: This class of compounds, encompassing various aryl substitutions, showcases a benzamide group linked to a cyclohexa-1,4-diene ring, which is further substituted with a sulfonyl imine moiety. The synthesis involves reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. These compounds exhibit potential as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

    Compound Description: This group of compounds features a cyclohexadienone core structure linked to a 4-methylbenzenesulfonyl imine moiety and a variable arylamide group. The synthesis involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides with N-chloramides. These compounds have shown bactericidal and fungicidal activity. []

4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide (AZD6280)

    Compound Description: This compound, AZD6280, acts as a selective GABA-Aα2/3 receptor modulator and is under development for treating generalized anxiety disorders. It is well-absorbed in rats and undergoes extensive biotransformation, resulting in 28 identified metabolites. []

Properties

Product Name

N-(2,5-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide

IUPAC Name

4-(benzenesulfonamido)-N-(2,5-dimethoxyphenyl)benzamide

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C21H20N2O5S/c1-27-17-12-13-20(28-2)19(14-17)22-21(24)15-8-10-16(11-9-15)23-29(25,26)18-6-4-3-5-7-18/h3-14,23H,1-2H3,(H,22,24)

InChI Key

NHSGZMCOJHXHGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.